- Preparation of siaololigosaccharides as antagonist for both E- and P-selectins, World Intellectual Property Organization, , ,
Cas no 92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid)

92-89-7 structure
Nom du produit:4'-Nitro1,1'-biphenyl-4-carboxylic Acid
Numéro CAS:92-89-7
Le MF:C13H9NO4
Mégawatts:243.214863538742
MDL:MFCD00043911
CID:806763
PubChem ID:66723
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
- [1,1'-Biphenyl]-4-carboxylicacid, 4'-nitro-
- 4-(4-nitrophenyl)benzoic acid
- 4-carboxy-4'-nitrobiphenyl
- 4-Nitro-4'-biphenylcarboxylic acid
- 4'-Nitro-biphenyl-4-carbonsaeure
- 4'-Nitro-biphenyl-4-carboxylic acid
- 4'-Nitrodiphenyl-4-carboxylic acid
- 4'-Nitro[1,1'-biphenyl]-4-carboxylic acid
- 4'-Nitrobiphenyl-4-carboxylic acid
- [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
- 4-(4'-nitrophenyl)benzoic acid
- (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-
- 4'-Nitro(1,1'-biphenyl)-4-carboxylic acid
- NSC210796
- PubChem10301
- 4-Biphenylcarboxylic acid, 4′-nitro- (6CI, 7CI, 8CI)
- 4′-Nitro[1,1′-biphenyl]-4-carboxylic acid (ACI)
- 4-Carboxy-4′-nitrobiphenyl
- 4-Nitro-4′-biphenylcarboxylic acid
- 4′-Nitro-1,1′-biphenyl-4-carboxylic acid
- 4′-Nitrobiphenyl-4-carboxylic acid
- NSC 210796
- EINECS 202-201-0
- CS-0157586
- EU-0067976
- BDBM50060973
- CHEMBL109066
- NSC-210796
- LM5ZA4XV5M
- 4''-Nitro-biphenyl-4-carboxylic acid
- Oprea1_448442
- 4-Biphenylcarboxylic acid, 4'-nitro-
- A10919
- AKOS001593415
- 4-nitro-4'-biphenyl carboxylic acid
- 92-89-7
- MFCD00043911
- 4'-Nitro-[1,1'-biphenyl]-4-carboxylicacid
- SCHEMBL628405
- 4'-nitro[1,1-biphenyl]-4-carboxylic acid
- 4 inverted exclamation mark -Nitrobiphenyl-4-carboxylic Acid
- [1, 4'-nitro-
- SY064945
- DTXSID6059073
- 4'-nitro-1,1'-biphenyl-4-carboxylic acid
- 3X-0716
- NS00039502
- 4'-Nitro1,1'-biphenyl-4-carboxylic Acid
-
- MDL: MFCD00043911
- Piscine à noyau: 1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16)
- La clé Inchi: LYINHPAEAYJDIR-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC(C2C=CC([N+](=O)[O-])=CC=2)=CC=1)O
Propriétés calculées
- Qualité précise: 243.05300
- Masse isotopique unique: 243.053158
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 2
- Complexité: 309
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 83.1
- Le xlogp3: 3.5
Propriétés expérimentales
- Dense: 1.4±0.1 g/cm3
- Point de fusion: 350°
- Point d'ébullition: 450.2±28.0 °C at 760 mmHg
- Point d'éclair: 194.2±12.5 °C
- Indice de réfraction: 1.637
- Le PSA: 83.12000
- Le LogP: 3.48320
- Pression de vapeur: 0.0±1.2 mmHg at 25°C
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Niveau de danger:IRRITANT
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Données douanières
- Code HS:2916399090
- Données douanières:
Code douanier chinois:
2916399090Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé
Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
4'-Nitro1,1'-biphenyl-4-carboxylic Acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-500mg |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid |
92-89-7 | >95% | 500mg |
2876.0CNY | 2021-07-13 | |
eNovation Chemicals LLC | D519670-5g |
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
92-89-7 | 97% | 5g |
$1785 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92830-5g |
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
92-89-7 | 95% | 5g |
¥168.0 | 2024-07-19 | |
abcr | AB157689-10 g |
4'-Nitro[1,1'-biphenyl]-4-carboxylic acid; . |
92-89-7 | 10g |
€229.40 | 2022-06-11 | ||
TRC | N494775-1g |
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |
92-89-7 | 1g |
$ 170.00 | 2022-06-03 | ||
Fluorochem | 080150-1g |
4'-Nitrobiphenyl-4-carboxylic acid |
92-89-7 | 95% | 1g |
£67.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-5g |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid |
92-89-7 | >95% | 5g |
15476.0CNY | 2021-07-05 | |
TRC | N494775-250mg |
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |
92-89-7 | 250mg |
$69.00 | 2023-05-17 | ||
TRC | N494775-1000mg |
4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |
92-89-7 | 1g |
$207.00 | 2023-05-17 | ||
Alichem | A019117592-10g |
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
92-89-7 | 95% | 10g |
$346.50 | 2023-08-31 |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Méthode de production
Synthetic Routes 1
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium , FibreCat 1007 Solvents: Ethanol , 1,2-Dimethoxyethane , Water ; rt → 60 °C; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.3 Catalysts: Diethanolamine (polystyrene bound) , Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.3 Catalysts: Diethanolamine (polystyrene bound) , Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ; 18 h, rt
Référence
- Minimization of palladium content in Suzuki cross-coupling reactionsCombinatorial Chemistry & High Throughput Screening, 2006, 9(9), 703-710,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; rt; rt → 80 °C; 6 h, 80 °C
Référence
- Preparation of oligosaccharide glycomimetic antagonists as E- and P-selectin modulators, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium chloride Solvents: Tetrahydrofuran ; 6 h, rt → 80 °C
Référence
- Preparation of oligosaccharides and conjugates thereof for the treatment of Pseudomonas bacteria infection, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Water ; rt → reflux
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; overnight, heated
1.3 Reagents: Hydrogen ion Solvents: Water ; acidified
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; overnight, heated
1.3 Reagents: Hydrogen ion Solvents: Water ; acidified
Référence
- Preparation of methionine derivatives as inhibitors of protein isoprenyl transferases, United States, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: 2491671-54-4 Solvents: Methanol ; 1.5 MPa, rt → 55 °C; 12 h, 1.5 MPa, 55 °C
Référence
- Micro/mesoporous conjugated fluorinated iron-porphyrin polymer: porosity and heterogeneous catalyst for oxidationAdvanced Composites and Hybrid Materials, 2018, 1(4), 696-704,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Pyridine , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt → reflux; overnight, reflux
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
Référence
- Preparation of amino acid derivatives as inhibitors of protein isoprenyl transferases, United States, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; rt → 80 °C; 6 h, 80 °C
Référence
- Compounds and methods for inhibiting selectin-mediated function, World Intellectual Property Organization, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Référence
- Preparation of substituted N-[(aminoiminomethyl or aminomethyl)phenyl]propyl amides as Factor Xa inhibitors, United States, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, reflux
Référence
- Preparation of tetrahydro-isoquinolines as copper chelators useful in therapy of Alzheimer's and Wilson's diseases, European Patent Organization, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 48 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Référence
- Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA)Bioorganic & Medicinal Chemistry, 2012, 20(4), 1557-1568,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladate(2-), [[3,3′-[1,4-butanediylbis[(imino-κN)methylene]]bis[4-(hydroxy-κO)… Solvents: Water ; 2 h, 80 °C
Référence
- Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and AirJournal of Organic Chemistry, 2018, 83(24), 15486-15492,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 2 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
Référence
- Synthesis and luminescence properties of biphenyl-type firefly luciferin analogs with a new, near-infrared light-emitting bioluminophoreTetrahedron, 2013, 69(46), 9726-9734,
Synthetic Routes 20
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Raw materials
- Methyl 4'-Nitro1,1'-biphenyl-4-carboxylate
- Ethanone,1-(4'-nitro[1,1'-biphenyl]-4-yl)-
- 4-Bromobenzoic acid
- 4-Methyl-4'-nitro-1,1'-biphenyl
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Ethyl 4-(4-nitrophenyl)benzoate
- 4-Biphenylcarboxylic acid
- 4-Nitrophenylboronic acid
- 4-(dihydroxyboranyl)benzoic acid
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Preparation Products
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Littérature connexe
-
Uttam K. Das,Julia Bobak,Candace Fowler,Sarah E. Hann,Chad F. Petten,Louise N. Dawe,Andreas Decken,Francesca M. Kerton,Christopher M. Kozak Dalton Trans. 2010 39 5462
-
2. Binuclear complexes with ligands based on the 2,6-bis(diphenylphosphinomethyl)benzene framework. Syntheses and crystal structures of [Ir2Cl2(μ-CO){2,6-(Ph2PCH2)2C6H3S}2]·2CH2Cl2, [Ni2{2,6-(Ph2PCH2)2C6H4S}2][PF6]2·Et2O·0.5CH2Cl2 and [Rh2Cl2(CO)2{1,3-(Ph2PCH2)2C6H4}2]Jonathan R. Dilworth,Yifan Zheng,D. Vaughan Griffiths J. Chem. Soc. Dalton Trans. 1999 1877
-
Tanja Kole?a-Dobravc,Keiichi Maejima,Yutaka Yoshikawa,Anton Meden,Hiroyuki Yasui,Franc Perdih New J. Chem. 2017 41 735
-
4. 110. Homolytic aromatic substitution. Part XXI. The arylation of benzotrihalidesD. H. Hey,F. C. Saunders,Gareth H. Williams J. Chem. Soc. 1961 554
-
Uttam K. Das,Julia Bobak,Candace Fowler,Sarah E. Hann,Chad F. Petten,Louise N. Dawe,Andreas Decken,Francesca M. Kerton,Christopher M. Kozak Dalton Trans. 2010 39 5462
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-89-7)4'-nitro[1,1'-biphenyl]-4-carboxylic acid

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:92-89-7)4'-Nitro1,1'-biphenyl-4-carboxylic Acid

Pureté:99%/99%/99%/99%
Quantité:100g/1g/5g/10g
Prix ($):317.0/185.0/554.0/954.0